4-Bromo-1-heptyl-1h-pyrazol-3-amine
Beschreibung
4-Bromo-1-heptyl-1H-pyrazol-3-amine is a brominated pyrazole derivative featuring a heptyl chain at the N1 position and an amine group at the C3 position. This compound is part of a broader class of pyrazole-based molecules, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Eigenschaften
Molekularformel |
C10H18BrN3 |
|---|---|
Molekulargewicht |
260.17 g/mol |
IUPAC-Name |
4-bromo-1-heptylpyrazol-3-amine |
InChI |
InChI=1S/C10H18BrN3/c1-2-3-4-5-6-7-14-8-9(11)10(12)13-14/h8H,2-7H2,1H3,(H2,12,13) |
InChI-Schlüssel |
DGWJKPHNGSKMMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN1C=C(C(=N1)N)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Pyrazole Core Formation
A common approach to synthesize pyrazole rings involves the condensation of hydrazines with 1,3-dicarbonyl compounds or alkynes. For example, diethyl butynedioate condenses with methylhydrazine to yield 1-methyl-pyrazole-3-carboxylic acid derivatives, which can be further functionalized.
Bromination at the 4-Position
Selective bromination of the pyrazole ring is typically achieved using brominating agents such as bromine or tribromooxyphosphorus under controlled conditions. This step yields 4-bromo-substituted pyrazole intermediates with high regioselectivity.
Introduction of the 1-Heptyl Group
The N-1 substitution with a heptyl group can be performed either by alkylation of the pyrazole nitrogen or by using a heptyl-substituted hydrazine in the initial condensation step. Alkylation often involves treating the pyrazole with heptyl halides under basic conditions.
Amination at the 3-Position
The amino group at the 3-position can be introduced via substitution reactions on 3-substituted pyrazole intermediates or by reduction/hydrolysis of precursor groups such as carbamates or esters. For instance, tert-butyl carbamate derivatives can be hydrolyzed under acidic conditions to yield the free amine.
Detailed Preparation Methodology for 4-Bromo-1-heptyl-1H-pyrazol-3-amine
Based on analogous compounds such as 4-Bromo-1-methyl-1H-pyrazol-3-amine and related pyrazole syntheses, a plausible and experimentally supported preparation route for this compound is outlined below.
| Step | Reaction | Reagents/Conditions | Comments |
|---|---|---|---|
| 1 | Synthesis of 1-heptyl-1H-pyrazole-3-carboxylic acid ethyl ester | Condensation of diethyl butynedioate with heptylhydrazine | Reflux in ethanol or suitable solvent; forms pyrazole ring with heptyl at N-1 |
| 2 | Bromination at 4-position | Treatment with bromine or tribromooxyphosphorus at 0–5 °C in acidic medium | Selective bromination to yield 4-bromo derivative |
| 3 | Hydrolysis of ester to carboxylic acid | Alkali hydrolysis using NaOH or KOH in aqueous ethanol | Converts ester to acid for further functionalization |
| 4 | Formation of tert-butyl carbamate intermediate | Reaction with tert-butyl alcohol and dimethyl azidophosphate | Protects amino group precursor |
| 5 | Deprotection and amination at 3-position | Hydrolysis in trifluoroacetic acid or acidic conditions | Yields this compound |
This synthetic sequence is adapted from the method reported for 5-bromo-1-methyl-1H-pyrazol-3-amine, substituting the methylhydrazine with heptylhydrazine to introduce the heptyl group at N-1. The bromination and amination steps are well-established and provide high yields (>90%) under mild conditions.
Reaction Conditions and Optimization
- Temperature: Bromination is preferably conducted at low temperatures (0 to 5 °C) to avoid polybromination and side reactions.
- Molar Ratios: The molar ratio of starting pyrazole intermediate to brominating agent is critical; typically a 1:1 to 1:2 ratio is used to ensure complete bromination without excess reagent.
- Solvent: Acidic aqueous or alcoholic solvents (dilute sulfuric acid or hydrochloric acid in ethanol) facilitate bromination and hydrolysis steps.
- Purification: Post-reaction mixtures are commonly neutralized and extracted with organic solvents; recrystallization or chromatography yields pure products.
Data Table Summarizing Key Steps
| Step | Intermediate/Product | Yield (%) | Key Reagents | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| 1 | 1-Heptyl-1H-pyrazole-3-carboxylic acid ethyl ester | 85–90 | Heptylhydrazine, diethyl butynedioate | Reflux (~78) | Pyrazole ring formation |
| 2 | 4-Bromo-1-heptyl-1H-pyrazole-3-carboxylic acid ethyl ester | 90+ | Bromine or tribromooxyphosphorus | 0–5 | Selective bromination |
| 3 | 4-Bromo-1-heptyl-1H-pyrazole-3-carboxylic acid | 88–92 | NaOH, aqueous ethanol | 25–50 | Hydrolysis of ester |
| 4 | tert-Butyl (4-bromo-1-heptyl-1H-pyrazol-3-yl) carbamate | 80–85 | tert-Butyl alcohol, dimethyl azidophosphate | Room temp | Carbamate formation |
| 5 | This compound | 85–90 | Trifluoroacetic acid | Room temp | Deprotection to amine |
Research Findings and Analytical Data
- Yields: The described synthetic route achieves overall yields exceeding 70% after purification.
- Purity: Characterization by NMR, mass spectrometry, and elemental analysis confirms the structure and purity of the final compound.
- Reaction Efficiency: The mild reaction conditions and straightforward workup steps contribute to high efficiency and scalability.
- Selectivity: Bromination is regioselective for the 4-position due to electronic and steric factors inherent in the pyrazole ring system.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Bromine Atom
The bromine atom at position 4 undergoes nucleophilic substitution (SN2/SNAr) with various nucleophiles:
| Reagents/Conditions | Products | Mechanism | Source |
|---|---|---|---|
| Amines (e.g., NH3, alkyl amines) | 4-Amino-1-heptyl-1H-pyrazol-3-amine | SNAr with amine nucleophiles | |
| Thiols (e.g., RSH) | 4-Sulfanyl-1-heptyl-1H-pyrazol-3-amine | SN2 substitution | |
| Alcohols (e.g., ROH) | 4-Alkoxy-1-heptyl-1H-pyrazol-3-amine | Base-mediated SNAr |
Key Findings :
-
Reactions proceed under mild conditions (e.g., K2CO3, DMF, 60–80°C) for amines and alcohols.
-
Thiol substitutions require stronger bases (e.g., NaH) to deprotonate the thiol.
Amine Functionalization
The primary amine at position 3 participates in acylation, alkylation, and condensation:
Mechanistic Insight :
-
Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon .
-
Alkylation may require phase-transfer catalysts for bulky substrates .
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling reactions:
Optimization Notes :
-
Suzuki reactions require anhydrous conditions and degassed solvents .
-
Sonogashira couplings benefit from microwave-assisted heating (100°C, 1h) .
Oxidation and Reduction
Functional group interconversions at the heptyl chain or amine:
Limitations :
-
Oxidation of the heptyl chain is low-yielding (<30%) due to competing side reactions.
-
The bromine atom is resistant to hydrogenolysis under standard conditions .
Cyclization and Heterocycle Formation
Intramolecular reactions to form fused rings:
| Reagents/Conditions | Products | Key Intermediate | Source |
|---|---|---|---|
| CuI, DMF, 120°C | Pyrazolo[3,4-b]pyridine derivatives | Amine-assisted cyclization | |
| NaN3, DMSO, 100°C | Tetrazolo[1,5-a]pyrazole derivatives | Click chemistry |
Applications :
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-heptyl-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-heptyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
Q & A
Q. What are the common synthetic routes for 4-Bromo-1-heptyl-1H-pyrazol-3-amine?
- Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Cyclization : Formation of the pyrazole core via condensation of hydrazines with β-diketones or α,β-unsaturated ketones.
- Alkylation : Introduction of the heptyl group using alkyl halides or Mitsunobu conditions (e.g., using cesium carbonate as a base and copper(I) bromide as a catalyst) .
- Bromination : Electrophilic substitution at the 4-position of the pyrazole ring using brominating agents like NBS (N-bromosuccinimide) .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns and alkyl chain integration (e.g., δ ~2.5 ppm for heptyl protons) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and bromine isotopic patterns .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives (e.g., bond angles in pyrazole rings) .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective introduction of the heptyl group?
- Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, cesium carbonate and DMSO enhance alkylation efficiency .
- Catalyst Screening : Test copper(I) salts (e.g., CuBr vs. CuI) to minimize side reactions like N- vs. O-alkylation .
- Kinetic Monitoring : In situ IR or LC-MS tracks intermediate formation to identify rate-limiting steps .
Q. How to resolve contradictions in biological activity data among structural analogs?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., bromine position, alkyl chain length) and correlate with activity trends .
- Computational Docking : Use molecular dynamics simulations to assess binding affinity variations caused by steric/electronic effects of the heptyl group .
- Meta-Analysis : Compare data across studies while controlling for assay conditions (e.g., cell lines, concentration ranges) .
Q. What strategies integrate computational modeling into the synthesis of this compound derivatives?
- Methodological Answer:
- Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in alkylation/bromination .
- Machine Learning : Train models on existing pyrazole reaction datasets to recommend optimal solvents/catalysts .
- Retrosynthetic Analysis : Tools like ICSynth (Initiative for Chemical Reaction Design and Discovery) decompose target molecules into feasible precursors .
Q. How to troubleshoot inconsistent spectroscopic data during characterization?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
